molecular formula C12H11N3O4 B10872641 4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate

4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10872641
M. Wt: 261.23 g/mol
InChI Key: TYKXQRPSTXIHEJ-UHFFFAOYSA-N
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Description

4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and esterification to introduce the nitrobenzyl and carboxylate groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the ester functionality allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-14-11(6-7-13-14)12(16)19-8-9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3

InChI Key

TYKXQRPSTXIHEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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